molecular formula C13H16BBrN2O2 B8095812 4-Bromo-1H-indazole-6-boronic acid pinacol ester

4-Bromo-1H-indazole-6-boronic acid pinacol ester

Cat. No.: B8095812
M. Wt: 323.00 g/mol
InChI Key: KUXALUJQVITHNY-UHFFFAOYSA-N
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Description

4-Bromo-1H-indazole-6-boronic acid pinacol ester is a chemical compound with the molecular formula C13H16BBrN2O2. It is a derivative of indazole, a bicyclic aromatic heterocycle, and contains both bromine and boronic acid pinacol ester functional groups. This compound is of significant interest in organic chemistry, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1H-indazole-6-boronic acid pinacol ester typically involves the following steps:

  • Bromination of Indazole: : The starting material, indazole, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile.

  • Formation of Boronic Acid Pinacol Ester: : The brominated indazole is then subjected to a borylation reaction to introduce the boronic acid pinacol ester group at the 6-position. This can be done using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-indazole-6-boronic acid pinacol ester can undergo various types of chemical reactions, including:

  • Suzuki-Miyaura Coupling: : This is the most common reaction involving boronic acid pinacol esters. It involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically produces biaryl or substituted alkene products.

  • Oxidation: : The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester. This can be achieved using oxidizing agents such as hydrogen peroxide or sodium perborate.

  • Substitution Reactions: : The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used to facilitate the coupling reactions.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are frequently used as solvents in these reactions.

Major Products

    Biaryls: Formed from Suzuki-Miyaura coupling reactions.

    Boronic Acids: Formed from the oxidation of boronic esters.

    Substituted Indazoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

4-Bromo-1H-indazole-6-boronic acid pinacol ester has a wide range of applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

  • Biology: : The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals and agrochemicals.

  • Medicine: : It serves as an intermediate in the synthesis of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

  • Industry: : The compound is used in the development of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Mechanism of Action

The mechanism by which 4-Bromo-1H-indazole-6-boronic acid pinacol ester exerts its effects depends on the specific reaction or application:

    Suzuki-Miyaura Coupling: The reaction mechanism involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the boronic ester and reductive elimination to form the biaryl product.

    Biological Activity: If used in drug synthesis, the compound’s mechanism of action would depend on the target enzyme or receptor, involving binding interactions and subsequent biochemical effects.

Comparison with Similar Compounds

4-Bromo-1H-indazole-6-boronic acid pinacol ester can be compared with other boronic acid pinacol esters and brominated indazoles:

    Similar Compounds: 4-Bromo-1H-indazole, 6-Boronic acid pinacol ester, 4-Bromo-1H-indazole-6-boronic acid.

    Uniqueness: The presence of both bromine and boronic acid pinacol ester groups in the same molecule allows for versatile reactivity, enabling a wide range of synthetic transformations and applications.

Properties

IUPAC Name

4-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-10(15)9-7-16-17-11(9)6-8/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXALUJQVITHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=NN3)C(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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